molecular formula C13H17N3O2S B2532815 N-(3-cyanothiophen-2-yl)-2-(2,6-dimethylmorpholino)acetamide CAS No. 670270-15-2

N-(3-cyanothiophen-2-yl)-2-(2,6-dimethylmorpholino)acetamide

Cat. No.: B2532815
CAS No.: 670270-15-2
M. Wt: 279.36
InChI Key: JWJHVRLALUGUFI-UHFFFAOYSA-N
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Description

N-(3-cyanothiophen-2-yl)-2-(2,6-dimethylmorpholino)acetamide is a synthetic acetamide derivative featuring a substituted thiophene ring and a 2,6-dimethylmorpholino group. This article compares its structure, synthesis, and functional roles with similar compounds, leveraging available research findings.

Properties

IUPAC Name

N-(3-cyanothiophen-2-yl)-2-(2,6-dimethylmorpholin-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2S/c1-9-6-16(7-10(2)18-9)8-12(17)15-13-11(5-14)3-4-19-13/h3-4,9-10H,6-8H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWJHVRLALUGUFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CC(=O)NC2=C(C=CS2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(3-cyanothiophen-2-yl)-2-(2,6-dimethylmorpholino)acetamide” typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of a ketone with a nitrile and elemental sulfur.

    Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using cyanide salts.

    Attachment of the Morpholinoacetamide Moiety: This step involves the reaction of the thiophene derivative with 2,6-dimethylmorpholine and acetic anhydride under suitable conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, solvent recycling, and catalytic processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.

    Substitution: The compound can participate in various substitution reactions, such as nucleophilic or electrophilic aromatic substitution, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), hydrogen gas with a suitable catalyst.

    Substitution Reagents: Halogens, alkylating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction of the cyano group may produce primary amines.

Scientific Research Applications

Chemistry

    Intermediate in Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Ligand Design: It may be used in the design of ligands for coordination chemistry.

Biology and Medicine

    Pharmacological Research: Compounds with similar structures are often investigated for their potential as pharmaceuticals, particularly as inhibitors or modulators of biological pathways.

    Biological Probes: It may be used as a probe to study biological processes.

Industry

    Materials Science: The compound could be explored for its potential in the development of new materials, such as conductive polymers or organic semiconductors.

Mechanism of Action

The mechanism of action of “N-(3-cyanothiophen-2-yl)-2-(2,6-dimethylmorpholino)acetamide” would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved would be elucidated through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Core Acetamide Derivatives

The acetamide backbone is a common feature in pharmaceuticals and agrochemicals. Key structural variations include:

Compound Name Substituents Key Structural Features CAS RN Reference
Target Compound 3-cyanothiophen-2-yl; 2,6-dimethylmorpholino Thiophene with cyano group; dimethylmorpholine Not provided -
2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamide Diethylamino; 2,6-dimethylphenyl Aromatic dimethylphenyl; tertiary amine 137-58-6
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide 2,6-dichlorophenyl; thiazol-2-yl Dichlorophenyl; heterocyclic thiazole Not provided
KU-60019 (ATM kinase inhibitor) 2,6-dimethylmorpholino; thioxanthen-2-yl; morpholino-pyran Complex heterocyclic system 925701-49-1

Key Observations :

  • The target compound shares the 2,6-dimethylmorpholino group with KU-60019, an ATM kinase inhibitor, but differs in the aromatic moiety (cyanothiophene vs. thioxanthene) .

Functional and Pharmacological Comparison

Kinase Inhibition and Therapeutic Potential

  • KU-60019: Exhibits potent ATM kinase inhibition with radiosensitizing effects in glioma cells. Its 2,6-dimethylmorpholino group likely enhances target binding and metabolic stability .

Crystallographic and Physicochemical Properties

  • 2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide: Crystallizes with a dihedral angle of 79.7° between aromatic planes, stabilized by N–H···N hydrogen bonds . The target compound’s cyanothiophene may influence packing and stability due to its planar structure and polar cyano group.

Biological Activity

N-(3-cyanothiophen-2-yl)-2-(2,6-dimethylmorpholino)acetamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its synthesis, mechanism of action, and efficacy against various biological targets.

Synthesis and Structural Characteristics

The synthesis of this compound involves a multi-step process. The compound can be synthesized through the acylation of 2-(2,6-dimethylmorpholino)acetic acid with 3-cyanothiophen-2-amine. Characterization techniques such as NMR spectroscopy and X-ray crystallography are employed to confirm the structure and purity of the compound.

Antidiabetic Activity

Recent studies have highlighted the potential of this compound as an α-glucosidase inhibitor , which is crucial in managing type 2 diabetes. A related compound, N-(3-cyanothiophen-2-yl)-2-phenoxyacetamide, demonstrated significant inhibitory activity with an IC50_{50} value of 2.11 μM, outperforming established drugs like Acarbose (IC50_{50} = 327.0 μM) . This suggests that this compound may exhibit similar properties.

Antioxidant Activity

The antioxidant capacity of the compound was assessed using the ABTS assay, where it exhibited moderate activity. This property is essential for preventing oxidative stress-related diseases .

Antimicrobial Activity

The compound has shown promising antimicrobial properties against various strains of bacteria and fungi. In vitro tests indicated significant activity against Gram-positive and Gram-negative bacteria as well as yeasts such as Candida glabrata and Candida krusei .

The mechanism by which this compound exerts its biological effects involves non-competitive inhibition of α-glucosidase enzymes. Molecular docking studies have provided insights into its binding interactions with the enzyme's active site, suggesting a robust affinity that could be exploited for therapeutic purposes .

Case Studies

Study Findings
Antidiabetic Study Compound demonstrated α-glucosidase inhibition with an IC50_{50} of 2.11 μM, indicating strong potential for diabetes management .
Antioxidant Study Moderate antioxidant activity was confirmed through ABTS assay .
Antimicrobial Study Significant antimicrobial effects against multiple bacterial strains and yeasts were reported .

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